molecular formula C13H10F3NO2S B6357028 N-phenyl-4-(trifluoromethyl)benzenesulfonamide CAS No. 21718-11-6

N-phenyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6357028
CAS No.: 21718-11-6
M. Wt: 301.29 g/mol
InChI Key: IASRHMAELYWDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of a phenyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce corresponding amines .

Scientific Research Applications

N-phenyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-phenyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-(trifluoromethyl)benzenesulfonyl chloride
  • N-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • 4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-phenyl-4-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of a phenyl group, a trifluoromethyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its trifluoromethyl group enhances stability and lipophilicity, while the sulfonamide group provides reactivity and biological activity .

Properties

IUPAC Name

N-phenyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRHMAELYWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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